N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt

Description

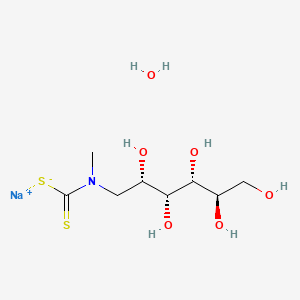

N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt (hereafter referred to as MGD) is a water-soluble dithiocarbamate derivative with the molecular formula C₇H₁₆NNaO₅S₂·H₂O and a molecular weight of 299.3 g/mol . It features a glucamine backbone modified with a dithiocarbamate group, conferring strong metal-chelating properties. MGD is widely used in biomedical research, particularly for nitric oxide (NO) detection via electron spin resonance (ESR) spectroscopy due to its ability to form stable iron complexes (e.g., Fe-MGD) under physiological conditions . Additionally, it has been investigated for cadmium detoxification and oxidative stress mitigation in neurodegenerative diseases .

Properties

Molecular Formula |

C8H18NNaO6S2 |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

sodium;N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioate;hydrate |

InChI |

InChI=1S/C8H17NO5S2.Na.H2O/c1-9(8(15)16)2-4(11)6(13)7(14)5(12)3-10;;/h4-7,10-14H,2-3H2,1H3,(H,15,16);;1H2/q;+1;/p-1/t4-,5+,6+,7+;;/m0../s1 |

InChI Key |

QVZMJQNLKKRXKU-GPKONXIGSA-M |

Isomeric SMILES |

CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)[S-].O.[Na+] |

Canonical SMILES |

CN(CC(C(C(C(CO)O)O)O)O)C(=S)[S-].O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Starting Material Synthesis: N-Methyl-D-glucamine

The synthesis of this compound begins with the preparation of N-methyl-D-glucamine (meglumine), a key intermediate. According to CN101863793A patent, N-methyl-D-glucamine is synthesized by the reductive amination of anhydrous dextrose with methylamine in an alcoholic solvent under nitrogen protection at mild temperatures (10–40 °C) and normal pressure.

- Dissolve anhydrous dextrose in an alcohol solvent (ethanol, propanol, or propylene glycol), maintaining 10–80% mass concentration.

- Add methylamine in a molar ratio of 1:1 to 1:3 (dextrose:methylamine).

- Stir the mixture at 10–40 °C for 1–3 hours under nitrogen atmosphere until a clear solution forms.

- Introduce a Ni-Cu/TiO2 catalyst (mass ratio Ni:Cu:TiO2 = 0.7–1:0.6–0.8:0.3–0.5) at 2–20% by mass of dextrose.

- React at 50–80 °C under nitrogen for 1–2 hours.

- Filter catalyst and crystallize the product at 0–10 °C to obtain white N-methyl-D-glucamine crystals.

- Dry the crystals to prepare for further reaction.

This method is advantageous due to its mild conditions, safety at atmospheric pressure, and reduced environmental impact compared to traditional high-temperature, high-pressure processes.

Formation of the Dithiocarbamate Salt

The preparation of the this compound involves the reaction of N-methyl-D-glucamine with carbon disulfide (CS2) under basic conditions to form the dithiocarbamate moiety.

While explicit detailed synthetic protocols for this step are less commonly disclosed in public patents or literature, the general approach is well established in organosulfur chemistry:

- Dissolve N-methyl-D-glucamine in an aqueous or alcoholic medium.

- Add sodium hydroxide to create a basic environment.

- Slowly add carbon disulfide under stirring at low temperature (0–10 °C) to control reaction rate and prevent side reactions.

- The nucleophilic amine group of N-methyl-D-glucamine attacks CS2, forming the dithiocarbamate anion.

- The sodium cation from NaOH forms the sodium salt with the dithiocarbamate group.

- The product precipitates or remains in solution depending on solvent and concentration.

- Purify by crystallization or filtration to obtain the sodium salt of N-(Dithiocarboxy)-N-methyl-D-glucamine.

Purification and Characterization

The sodium salt is typically purified by recrystallization from water or aqueous ethanol. The final compound is characterized by:

- High purity (≥98% by HPLC).

- White to off-white solid appearance.

- Solubility in water.

- Molecular weight approximately 293.3 g/mol (plus hydration).

Summary Table of Preparation Steps

| Step | Process Description | Conditions | Key Reagents | Outcome |

|---|---|---|---|---|

| 1 | Reductive amination of anhydrous dextrose with methylamine | 10–40 °C, 1–3 h, normal pressure, N2 atmosphere | Dextrose, methylamine, alcoholic solvent, Ni-Cu/TiO2 catalyst | N-methyl-D-glucamine crystals |

| 2 | Reaction with carbon disulfide under basic conditions | 0–10 °C, stirring | N-methyl-D-glucamine, NaOH, CS2 | This compound |

| 3 | Purification by crystallization | Ambient or low temperature | Water or aqueous ethanol | Pure sodium salt, white solid |

Research Results and Notes

- The mild synthetic method for N-methyl-D-glucamine using Ni-Cu/TiO2 catalyst under nitrogen protection reduces reaction time and avoids high pressure and temperature hazards.

- The formation of the dithiocarbamate salt is sensitive to acidic conditions, which can lead to decomposition and release of toxic carbon disulfide; thus, maintaining basic pH is critical.

- The sodium salt form is preferred for its water solubility and stability, facilitating its use in NO spin-trapping applications.

- The compound's purity and physical properties are consistent across multiple sources, confirming reproducibility of the preparation methods.

Chemical Reactions Analysis

Types of Reactions

N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides.

Reduction: Reduction reactions can convert the dithiocarboxy group to thiols.

Substitution: The dithiocarboxy group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Electrophiles like alkyl halides can react with the dithiocarboxy group.

Major Products

The major products formed from these reactions include disulfides, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

- Spin Trapping of Nitric Oxide (NO): MGD is useful in forming the MGD2-Fe2+ complex, which serves as a spin-trapping reagent for nitric oxide . This complex is unstable in the presence of dissolved oxygen and should be used immediately after preparation. An excess of MGD to Fe2+ is typically used to create a more stable complex solution . The reaction is performed at room temperature and in an aqueous solution .

- Electron Spin Resonance (ESR) Spectroscopy: MGD is utilized with iron ions in ESR spectroscopy to measure NO . However, it's important to note that this method cannot differentiate between nitric oxide and nitroxyl .

- NO Detection: Fe(III)-dithiocarbamate (Fe-dtc) complexes, including those with MGD, can trap NO, producing NO-Fe-dtc complex which can be used for NO detection .

Considerations for Usage

- Toxicity: MGD and Fe(MGD)2 have been reported to exhibit low toxicity, up to 8 mmol/kg and 0.3 mmol/kg, respectively .

- Instability: The MGD2-Fe2+ complex is unstable, especially with dissolved oxygen .

- Acidity: Acidic conditions should be avoided as dithiocarbamates can decompose, forming toxic carbon disulfide .

Related compounds

- DMPO (5,5-Dimethyl-1-pyrroline N-oxide): DMPO is another spin-trapping agent used in in vitro studies of living cells, particularly neutrophils. DMPO is easy to handle, relatively cheap, and stable, making it suitable for beginners and easy to analyze with ESR spectra. However, it is cytotoxic at high concentrations .

- DTCS (N-(dithiocarboxy)sarcosine, disodium salt, dehydrate): DTCS, like MGD, can be used to measure NO with iron ions .

Mechanism of Action

The mechanism of action of N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt involves its ability to chelate metal ions. The dithiocarboxy groups form strong bonds with metal ions, stabilizing them and preventing their participation in unwanted reactions. This chelation process is crucial in applications such as metal detoxification and catalysis.

Comparison with Similar Compounds

Structural Features

MGD is distinguished by its glucamine backbone , which provides multiple hydroxyl groups for enhanced water solubility. Key structural analogs include:

Table 1: Structural Comparison

| Compound | Backbone | Key Functional Groups | Water Solubility |

|---|---|---|---|

| MGD | D-Glucamine | –OH, –N(CH₃)–, –S₂C–Na⁺ | High |

| N-(Dithiocarboxy)sarcosine | Sarcosine | –COOH, –N(CH₃)–, –S₂C–Na⁺ | Moderate |

| 2-Hydroxyethyl derivative | Ethanolamine | –OH, –S₂C–Na⁺ | Moderate |

| Proline derivative | Proline | Cyclic amine, –S₂C–Na⁺ | Low |

The glucamine backbone in MGD enhances hydrophilicity, making it superior for aqueous applications compared to proline-based analogs .

Chelation Efficiency and Selectivity

MGD exhibits broad metal-binding capabilities, with notable affinity for iron, cadmium, and copper. Comparative studies highlight:

- Cadmium Detoxification : MGD outperforms diethyldithiocarbamate (DTC) in mobilizing hepatic cadmium, reducing toxicity by 40–60% in murine models .

- NO Detection: Fe-MGD complexes show higher stability (log β = 15.2) than Fe-sarcosine analogs (log β = 14.5), enabling sensitive NO radical detection .

- Arsenic Sensing : In surface plasmon resonance (SPR) sensors, MGD (dTGluc) demonstrated lower arsenic affinity compared to dithiothreitol (DTT), which achieved detection limits of 0.1 μM for As³⁺ .

Table 2: Metal Chelation Performance

| Compound | Target Metal | Application | Efficacy (vs. MGD) |

|---|---|---|---|

| MGD | Fe²⁺/³⁺, Cd²⁺ | NO detection, Cd detox | Reference |

| Dithiothreitol | As³⁺/⁵⁺ | Arsenic sensing | Higher affinity |

| Diethyldithiocarbamate | Cd²⁺ | Heavy metal detox | Lower efficacy |

| Proline derivative | Cu²⁺ | Industrial catalysis | Comparable |

Physicochemical and Stability Profiles

Key Properties

MGD has a melting point of 232–233°C and requires storage at 0–5°C to prevent decomposition . Its monohydrate form ensures stability in aqueous solutions, whereas analogs like sodium dimethyldithiocarbamate (Na-DMDTC) are hygroscopic and prone to oxidation .

Table 3: Physicochemical Comparison

| Property | MGD | N-(Dithiocarboxy)sarcosine | Sodium DMDTC |

|---|---|---|---|

| Melting Point (°C) | 232–233 | 198–200 | 130–132 |

| Solubility in Water | >100 mg/mL | 50 mg/mL | 150 mg/mL |

| Storage Conditions | 0–5°C, anhydrous | Room temperature | Desiccated, –20°C |

| Shelf Life | 24 months | 12 months | 6 months |

Biomedical Research

- NO Radical Detection: MGD-Fe complexes are the gold standard for ESR-based NO quantification in tissues .

- Neurodegenerative Diseases : MGD scavenges reactive oxygen species (ROS), showing promise in Alzheimer’s and Parkinson’s models .

- Heavy Metal Antidotes : MGD reduces cadmium-induced hepatotoxicity by 55% in preclinical studies, outperforming n-propyl and n-butyl analogs .

Biological Activity

N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt (often referred to as MGD) is a compound with significant biological activity, particularly in the context of reactive oxygen species (ROS) and nitrogen species (RNS). This article synthesizes research findings on its biological activity, including its role as an antioxidant, its effects on cellular processes, and potential therapeutic applications.

- Chemical Formula : C₈H₁₈NNaO₆S₂

- Molecular Weight : 286.36 g/mol

- CAS Number : 16212861

Antioxidant Activity

Research indicates that MGD exhibits potent antioxidant properties. It has been employed in various studies to evaluate its ability to scavenge free radicals. For instance, MGD is used in electron spin resonance (ESR) spectroscopy to analyze ROS production in living cells, such as leukocytes. This method allows for real-time monitoring of oxidative stress and the effectiveness of antioxidants in neutralizing free radicals .

Interaction with Cellular Mechanisms

MGD influences several cellular mechanisms, including:

- Cytotoxicity : Studies have shown that MGD can induce cytotoxic effects in certain cell types, particularly when interacting with metal ions. For example, metal dithiocarbamate complexes have been observed to induce oxidative stress preferentially in tumor cells .

- Endothelial Cell Function : MGD has been implicated in the modulation of endothelin-1 synthesis in endothelial cells, suggesting a role in vascular health and disease .

Scavenging Activity

The scavenging activity of MGD against various ROS/RNS has been quantified using different experimental setups. The following table summarizes key findings from studies assessing its antioxidant capacity:

Case Studies

- Oxidative Stress in Tumor Cells : A case study demonstrated that MGD could induce apoptosis in cancer cells through the generation of hydroxyl radicals, highlighting its potential as an anticancer agent .

- Endothelial Dysfunction : Another study observed that treatment with MGD resulted in decreased levels of reactive nitrogen species and improved endothelial function, suggesting therapeutic implications for cardiovascular diseases .

Q & A

Basic Research Questions

Q. How should researchers characterize the purity and structural identity of N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt?

- Methodology :

- HPLC Analysis : Use reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm) to assess purity (≥98% as reported in studies) .

- Melting Point Determination : Confirm identity by measuring the melting point (232–233°C) using differential scanning calorimetry (DSC) .

- Spectroscopic Techniques :

- NMR : Analyze and NMR spectra to verify the structure, referencing the InChIKey (IBVJFULICYLKCE-DBRKOABJSA-M) and SMILES (CN(CC(C(C(C(CO)O)O)O)O)C(=S)[S-].[Na+]) .

- FT-IR : Identify functional groups (e.g., dithiocarbamate S–C=S stretch at ~950–1250 cm) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Guidelines :

- Store at +4°C in airtight containers to prevent hydration/degradation .

- Desiccate to avoid moisture absorption, which may alter solubility or reactivity.

- Monitor stability via periodic HPLC or TGA (thermogravimetric analysis) to detect decomposition.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the metal chelation efficacy of this compound, particularly for arsenic detection?

- Experimental Design :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a gold surface pre-coated with alkanethiol self-assembled monolayers (SAMs). Measure real-time binding kinetics for As and As .

- Comparative Studies : Test against ligands like glutathione (GSH) and dithiothreitol (DTT) under identical conditions (pH 7.4, 25°C). Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify unbound arsenic .

- Detection Limits :

| Ligand | As LOD | As LOD |

|---|---|---|

| DTT | 0.1 µM | 5 µM |

| GSH | 2 µM | 10 µM |

| N-(Dithiocarboxy)-N-methyl-D-glucamine | 0.5 µM | 3 µM |

| Data adapted from SPR sensor studies . |

Q. What methodologies are effective in synthesizing polymeric resins incorporating this compound for heavy metal sorption?

- Synthesis Protocol :

- Crosslinking : Combine with monomers like 4-vinylbenzyl chloride (VBC) and crosslinkers (e.g., N,N-methylene-bis-acrylamide, MBA) in a 3:1 molar ratio. Use ammonium persulfate as an initiator .

- Characterization :

- BET Analysis : Measure surface area (>200 m/g ideal for high sorption capacity).

- FT-IR/XPS : Confirm incorporation of dithiocarbamate groups into the polymer matrix .

- Performance Testing : Conduct batch sorption experiments at varying pH (2–8) and competing ion concentrations (e.g., Ca, Mg) to assess selectivity for target metals (e.g., Cu, As) .

Q. How can researchers resolve discrepancies in reported molecular weights or structural data for this compound?

- Validation Strategies :

- High-Resolution Mass Spectrometry (HRMS) : Compare experimental molecular weight (299.3 g/mol) with theoretical values to address inconsistencies (e.g., 270.34 g/mol in some databases ).

- Single-Crystal XRD : Resolve stereochemical ambiguities (e.g., configuration of D-glucamine chiral centers) .

- Collaborative Studies : Cross-reference data with peer-reviewed sources (e.g., PubChem, ACS publications) to identify potential synthesis or measurement errors .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s efficacy in metal chelation?

- Troubleshooting Steps :

- Purity Verification : Reanalyze batches via HPLC to rule out impurities affecting performance .

- Experimental Conditions : Standardize pH, temperature, and ionic strength across studies, as these factors critically influence dithiocarbamate-metal stability constants .

- Competitive Binding Assays : Test in the presence of common interferents (e.g., humic acids, chloride ions) to assess robustness .

Methodological Tables

Table 1 : Key Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHNNaOSHO | |

| Molecular Weight | 299.3 g/mol | |

| Melting Point | 232–233°C | |

| Storage Temperature | +4°C |

Table 2 : Comparison of Ligands for Arsenic Detection

| Ligand | Affinity (K) | Detection Limit (As) |

|---|---|---|

| DTT | 10 M | 0.1 µM |

| GSH | 10 M | 2 µM |

| N-(Dithiocarboxy)-N-methyl-D-glucamine | 10 M | 0.5 µM |

| Adapted from SPR-based studies . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.